N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
Description
N1-Benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a diamide derivative featuring a benzhydryl (diphenylmethyl) group attached to one nitrogen of an oxalamide backbone and a benzo[d][1,3]dioxol-5-yl moiety (a bicyclic aromatic system with two oxygen atoms forming a dioxole ring) on the other nitrogen. This compound is structurally distinct due to its oxalamide core, which provides two amide bonds capable of hydrogen bonding, and the bulky benzhydryl group, which contributes to lipophilicity and steric effects. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and receptor binding .
Properties
IUPAC Name |
N'-benzhydryl-N-(1,3-benzodioxol-5-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(23-17-11-12-18-19(13-17)28-14-27-18)22(26)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVQBPZJNUIZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide typically involves a series of chemical reactions. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound’s unique structure allows it to interact with proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide and related compounds:
Key Observations :
- Core Flexibility : The oxalamide core allows for greater conformational flexibility compared to rigid benzimidazoles or planar thiosemicarbazones .
- Hydrogen Bonding : The dual amide groups in the target compound enable stronger intermolecular hydrogen bonding than acetamide or thiosemicarbazone derivatives .
Physicochemical Data :
Key Findings :
- The benzhydryl group reduces solubility in polar solvents compared to ethyl-linked analogs .
- The oxalamide’s hydrogen-bonding capacity may enhance crystalline stability relative to thiosemicarbazones .
Crystallographic and Molecular Interactions
- The acetamide derivative forms hydrogen-bonded chains via N–H···O interactions, while the target’s bulkier benzhydryl group may disrupt such packing, leading to less ordered crystals.
- Benzimidazoles exhibit π-π stacking due to aromatic cores, whereas the oxalamide’s flexible backbone limits this interaction.
Biological Activity
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure. Its molecular formula is , and it has a molecular weight of 342.35 g/mol. The compound's structure is pivotal in its interaction with biological targets.
Target Interaction:
The primary target of this compound is microtubules and the protein tubulin. The compound modulates microtubule assembly, impacting cellular processes such as mitosis.
Mode of Action:
- Microtubule Disruption: It inhibits tubulin polymerization, leading to disruption in microtubule dynamics.
- Cell Cycle Arrest: This disruption results in cell cycle arrest at the S phase.
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Biological Activity
Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. Below is a summary of its biological activities based on recent studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 8.0 | Inhibits proliferation |
Study 1: Cytotoxicity Evaluation
A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition correlated with increased apoptosis markers such as caspase activation and PARP cleavage.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action. The study revealed that treatment with this compound led to:
- Increased levels of reactive oxygen species (ROS).
- Activation of stress response pathways.
These findings suggest that the compound's efficacy may be partly due to oxidative stress induction in cancer cells.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a moderate half-life. Its selectivity for cancer cells over normal cells enhances its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
